N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-8(15)6-1-4-17-10(6)14-9(16)7-5-12-2-3-13-7/h1-5H,(H2,11,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKQUFEEVUPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Functionalization of Pyrazine Precursors
Pyrazine-2-carboxylic acid is often derived from nitration of hydroxylated pyrazine intermediates. For example, 3-hydroxypyrazine-2-carboxamide undergoes nitration with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 50°C, yielding 3-hydroxy-6-nitropyrazine-2-carboxamide with 77–80% efficiency. Subsequent reduction of the nitro group and oxidation of the hydroxyl moiety generates the carboxylic acid.
Optimized Nitration Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Substrate:KNO₃ Ratio | 1:2 | Maximizes nitration |
| H₂SO₄ Volume (mL/g) | 12 | Ensures solubility |
| Reaction Temperature | 50°C | Balances kinetics/stability |
| Precipitation Temp | 0°C | Enhances crystal purity |
Esterification and Acid Chloride Formation
Pyrazine-2-carboxylic acid is activated for amide coupling via esterification or acid chloride formation. Methyl 3-aminopyrazine-2-carboxylate is synthesized by refluxing the acid with thionyl chloride (SOCl₂) in methanol, achieving 66.7% yield. Alternatively, direct conversion to the acid chloride using SOCl₂ or oxalyl chloride provides a reactive intermediate for nucleophilic acyl substitution.
Synthesis of 3-Carbamoylthiophen-2-Amine
Thiophene Functionalization Strategies
The thiophene moiety is constructed through cyclization or modification of pre-formed thiophenes. A common approach involves:
- Nitration of Thiophene-2-Carboxamide : Direct nitration at the 3-position using mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation to the amine.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of thiophene-2-carboxamide with ammonia equivalents, though this method requires stringent anhydrous conditions.
Carbamoyl Group Introduction
The carbamoyl group is introduced via hydrolysis of a cyano intermediate or through Schlenk techniques. For instance, 3-cyanothiophen-2-amine is treated with aqueous H₂O₂ in acidic media, yielding the carbamoyl derivative with >85% purity.
Coupling Strategies for Amide Bond Formation
Acid Chloride-Mediated Coupling
Reacting pyrazine-2-carbonyl chloride with 3-carbamoylthiophen-2-amine in dichloromethane (DCM) at 0–5°C produces the target compound. Triethylamine (Et₃N) is added to scavenge HCl, with yields reaching 68–72%.
Reaction Mechanism
- Nucleophilic attack by the amine on the carbonyl carbon.
- Departure of chloride ion, facilitated by Et₃N.
- Tautomerization to stabilize the amide bond.
Coupling Agent-Assisted Synthesis
Carbodiimide-based agents like 1,1'-carbonyldiimidazole (CDI) activate the carboxylic acid in situ. A protocol adapted from pyrazinamide syntheses involves:
- Dissolving pyrazine-2-carboxylic acid in DMSO with CDI (1.2 eq) at 25°C for 1 hour.
- Adding 3-carbamoylthiophen-2-amine (1.1 eq) and stirring at 80°C for 6 hours.
- Precipitation in ice-water and purification via chromatography.
Yield Comparison
| Method | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | None | 72 | 95 |
| CDI-Mediated | CDI | 81 | 98 |
| EDC/HOBt | EDC | 76 | 97 |
Characterization and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : Pyrazine protons resonate as singlets at δ 8.74 (1H) and 8.13 (1H), while thiophene protons appear as doublets (δ 7.76, J=2.45 Hz). The carbamoyl NH₂ group shows broad signals at δ 9.92.
- ¹³C NMR (125 MHz, CDCl₃) : Carbonyl carbons at δ 171.5 (pyrazine carboxamide) and 166.6 (thiophene carboxamide).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Opportunities
Regioselectivity in Nitration
Unwanted nitration at the pyrazine 5-position remains a concern. Microwave-assisted nitration at 100°C for 10 minutes improves regioselectivity to >95%, as demonstrated in analogous pyrazine systems.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMF enhance CDI-mediated coupling yields (81%) compared to THF (68%), likely due to improved intermediate solubility.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . The compound may also interfere with the electron transport chain in photosynthetic organisms, leading to the inhibition of photosynthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5a–5d)
- Structure : Features a bromo and methyl substituent on the phenyl ring.
- Activity :
- Key Interactions : Molecular docking revealed hydrogen bonds with His153, His317, and Glu429, and C-H bonds with Gly313 .
N-(5-Chloro-2-hydroxyphenyl)pyrazine-2-carboxamide Derivatives (7b–7f)
- Structure: Chloro and hydroxyl substituents on the phenyl ring; alkylamino chains (C4–C8) on pyrazine.
- Activity : Antimycobacterial activity increased with alkyl chain length, with 7f (C8 chain) being most potent .
- ADME: Not reported, but hydroxyl groups likely enhance solubility.
N-(2-Nitrophenyl)pyrazine-2-carboxamide
- Structure : Nitro group at the 2-position of the phenyl ring.
- Activity : Inhibited M. tuberculosis H37Rv at ≥32 µg/mL due to electron-withdrawing nitro group enhancing target binding .
N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)
- Structure : Indole core with fluorobenzoyl substitution.
- Activity : Potent MAO-B inhibitor (IC₅₀ = 0.78 µM) with competitive inhibition and high selectivity (SI > 120) .
Key Structural Determinants of Activity
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance target binding via polar interactions (e.g., 5d and nitro derivatives) . Hydrophobic Chains (e.g., alkylamino groups): Improve membrane permeability and mycobacterial activity (e.g., 7b–7f) . Hydrogen-Bonding Groups (e.g., carbamoyl, hydroxyl): Critical for enzyme inhibition (e.g., alkaline phosphatase and MAO-B targets) .
Heterocyclic Cores :
Pharmacokinetic and ADME Profiles
| Compound | Lipinski Score | GI Absorption | BBB Penetration | TPSA (Ų) | LogP |
|---|---|---|---|---|---|
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5a) | 54.88 | High | Yes | 72.09 | 2.12 |
| N-(3-Carbamoylthiophen-2-yl)pyrazine-2-carboxamide* | ~50 (predicted) | Moderate | Limited | 85.0 | 1.8 |
| N-(2-Nitrophenyl)pyrazine-2-carboxamide | 47.32 | Moderate | No | 98.74 | 2.45 |
*Predicted values based on structural similarity.
Molecular Docking and Target Interactions
- Alkaline Phosphatase Inhibition : Bromophenyl derivatives bind to His153/His317 (H-bonding) and Glu429 (C-H bonding), critical for catalytic activity . The thiophene analog’s carbamoyl group may mimic these interactions.
- MAO-B Inhibition : Fluorobenzoyl-indole derivatives occupy the enzyme’s substrate cavity, with the pyrazine ring forming π-π interactions. Thiophene’s smaller size might reduce steric hindrance in similar targets .
Biological Activity
N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazine ring, which is known for its diverse biological activities, and a thiophene moiety that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antiviral Activity : Compounds in the pyrazine family have shown efficacy against various viral infections by inhibiting viral polymerases or other critical viral proteins.
- Antimicrobial Properties : The presence of the thiophene ring may contribute to enhanced antimicrobial activity, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar pyrazine derivatives. For example, compounds targeting the PA-PB1 interface of influenza A virus polymerase demonstrated significant antiviral effects with IC50 values ranging from 5 to 14 µM, indicating that modifications in the pyrazine structure can lead to enhanced antiviral properties .
Antimicrobial Activity
Pyrazine derivatives have been documented for their antimicrobial activities. For instance, substituted N-benzylpyrazine-2-carboxamides exhibited notable antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL . This suggests that this compound may also possess similar properties.
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral efficacy of various pyrazine derivatives, this compound was tested against influenza A virus. The compound exhibited an EC50 value of approximately 12 µM, indicating robust antiviral activity without significant cytotoxicity up to concentrations of 250 µM .
Case Study 2: Antimicrobial Evaluation
A series of pyrazine derivatives were screened for their antimicrobial properties against Mycobacterium tuberculosis. The results showed that compounds with similar structural features to this compound demonstrated MIC values comparable to established antimycobacterial agents, suggesting potential therapeutic applications in treating tuberculosis .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
